meta-Mirabegron - 1684452-81-0

meta-Mirabegron

Catalog Number: EVT-1487401
CAS Number: 1684452-81-0
Molecular Formula: C₂₁H₂₄N₄O₂S
Molecular Weight: 396.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mirabegron was first approved by the United States Food and Drug Administration in 2012 for the treatment of overactive bladder symptoms. It belongs to a class of drugs known as beta-3 adrenergic receptor agonists. The chemical structure of mirabegron allows it to selectively bind to and activate beta-3 adrenergic receptors, which are primarily located in adipose tissue and the bladder. The classification of meta-Mirabegron falls under synthetic organic compounds with potential applications in both urology and metabolic disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of meta-Mirabegron involves several chemical reactions that transform precursor compounds into the final product. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available amines and carbonyl compounds.
  2. Reagents: Common reagents used include boranes for amine-borane coupling reactions, and various solvents such as dimethyl sulfoxide or acetonitrile.
  3. Reaction Conditions: The reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
  4. Purification: After synthesis, purification methods such as high-performance liquid chromatography are employed to isolate meta-Mirabegron from reaction by-products.

The detailed method for synthesizing mirabegron is described in patents, indicating specific steps and conditions required for optimal yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of meta-Mirabegron can be represented as follows:

  • Chemical Formula: C20_{20}H24_{24}N2_{2}O2_{2}
  • Molecular Weight: Approximately 328.42 g/mol
  • Structural Features:
    • The compound contains a substituted aromatic ring system.
    • It features an amine group that is critical for its biological activity.
    • The presence of a carbonyl group contributes to its interaction with biological targets.

The three-dimensional conformation of meta-Mirabegron facilitates its binding to beta-3 adrenergic receptors, which is essential for its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

Meta-Mirabegron undergoes various chemical reactions, particularly in biological systems where it interacts with receptors:

  1. Binding Reactions: Upon administration, meta-Mirabegron binds to beta-3 adrenergic receptors on the surface of target cells, leading to downstream signaling pathways that promote relaxation of smooth muscle.
  2. Metabolic Pathways: It may also participate in metabolic pathways involving fatty acid mobilization from adipose tissue, influencing energy expenditure.
  3. Degradation Reactions: In vivo, meta-Mirabegron is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may have distinct pharmacological profiles.
Mechanism of Action

Process and Data

The mechanism of action of meta-Mirabegron involves several key processes:

  1. Receptor Activation: By selectively activating beta-3 adrenergic receptors, meta-Mirabegron induces relaxation of the detrusor muscle in the bladder, thereby increasing storage capacity.
  2. Brown Adipose Tissue Activation: Recent studies suggest that mirabegron can stimulate brown adipose tissue activity, leading to increased thermogenesis and energy expenditure, which may have implications for obesity management .
  3. Metabolic Effects: Meta-Mirabegron has been shown to increase resting energy expenditure and enhance lipid mobilization from adipose tissue .

These actions collectively contribute to its efficacy in treating overactive bladder symptoms while also presenting potential benefits in metabolic health.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Meta-Mirabegron exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range suitable for pharmaceutical formulations.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Meta-Mirabegron has several potential applications:

  1. Pharmaceutical Development: As a treatment for overactive bladder syndrome, it offers an alternative to traditional antimuscarinic therapies.
  2. Metabolic Research: Its ability to activate brown adipose tissue positions it as a candidate for further research into obesity and metabolic disorders.
  3. Combination Therapies: Meta-Mirabegron may be explored in combination with other agents for enhanced therapeutic effects in urology or metabolic conditions.
Introduction to Mirabegron and Meta-Analytic Research

Pharmacological Profile of Mirabegron: Beta-3 Adrenoceptor Agonism

Mirabegron (chemical name: 2-(2-aminothiazol-4-yl)-4'-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl] acetanilide) exhibits high binding specificity for human beta-3 adrenergic receptors (β3-ARs) expressed in detrusor smooth muscle. Biochemical studies using transfected cell lines demonstrate mirabegron's exceptional receptor selectivity, with 301-fold greater affinity for β3-ARs compared to β1-ARs and 32-fold greater affinity than β2-ARs [6]. This specificity translates to targeted bladder effects while minimizing cardiac and vascular activity. The molecular mechanism involves G-protein coupled receptor (GPCR) activation triggering adenylate cyclase stimulation, cyclic adenosine monophosphate (cAMP) elevation, and subsequent protein kinase A (PKA) activation [4]. The resulting phosphorylation cascade induces detrusor muscle relaxation through decreased myosin light chain kinase activity and reduced intracellular calcium sensitivity [6].

Table 1: Comparative Binding Affinity and Selectivity of β3-Adrenoceptor Agonists

Compoundβ3-AR EC50 (nM)β1-AR Selectivity Ratioβ2-AR Selectivity RatioReference Model
Mirabegron1.5-2230132CHO-hβ3 cells
Solabegron3.98-6.91000316CHO-hβ3 cells
Ritobegron7330132CHO-hβ3 cells

Pharmacokinetic studies reveal mirabegron's non-linear absorption profile, with absolute bioavailability ranging from 29% (25mg dose) to 35% (50mg dose) [7]. The compound undergoes extensive hepatic metabolism primarily via cytochrome P450 isoforms CYP3A4 and CYP2D6, with additional contributions from UDP-glucuronosyltransferases (UGT1A3, UGT1A8, UGT2B7) [7]. This complex biotransformation pathway generates multiple inactive metabolites, though the parent compound remains the predominant circulating species. The terminal elimination half-life of approximately 50 hours supports once-daily dosing regimens and enables sustained receptor activation [1]. Population pharmacokinetic analyses identify moderate hepatic impairment as significantly altering mirabegron exposure, necessitating dose adjustments in this subpopulation [7].

Clinical Relevance of Mirabegron in Overactive Bladder (OAB) Therapeutics

Mirabegron addresses fundamental pathophysiological mechanisms in OAB characterized by inappropriate detrusor contractions during bladder filling. Clinical trial evidence demonstrates consistent efficacy across all OAB symptom domains. Pooled data from 10 phase 2-4 studies showed mirabegron 50mg achieved statistically significant reductions versus placebo in key endpoints: incontinence episodes (-1.42 vs -1.04), micturitions (-1.75 vs -1.19), and urgency episodes (-2.03 vs -1.49) per 24 hours (p<0.001 for all) [3]. These improvements translate directly to clinically meaningful benefits in patient quality of life, as measured by validated instruments like the OAB-q questionnaire showing 30-35% symptom bother reduction from baseline [1].

Table 2: Comparative Efficacy of Mirabegron Monotherapy in OAB Symptom Control

TherapyMean Reduction in Incontinence Episodes/24hMean Reduction in Micturitions/24hMean Volume Voided per Micturition (mL)Clinical Significance
Mirabegron 50mg-1.42-1.75+22.4p<0.001 vs placebo
Tolterodine ER 4mg-1.36-1.66+19.8p<0.001 vs placebo
Placebo-1.04-1.19+9.7Reference

The complementary mechanism to antimuscarinics enables effective combination therapy. The SYNERGY trial demonstrated that mirabegron 50mg plus solifenacin 5mg produced significantly greater improvements in incontinence episodes (-1.42 vs -1.15) and micturition frequency (-2.0 vs -1.59) versus monotherapy (p<0.001) [1]. This synergy expands the therapeutic arsenal for refractory OAB cases without compromising tolerability. Importantly, mirabegron maintains efficacy in demographic subgroups often underrepresented in clinical trials. Meta-regression analyses confirm consistent treatment effects across age stratifications (<65 vs ≥65 years) and between sexes, with no significant treatment-by-subgroup interactions for primary efficacy endpoints [3] [8].

Rationale for Meta-Analytic Approaches in Evaluating Mirabegron Efficacy

The application of meta-analytic methods to mirabegron research addresses critical evidence gaps inherent in individual randomized controlled trials (RCTs). Phase 3 trials typically employ stringent inclusion criteria that may limit generalizability, excluding patients with significant comorbidities, severe renal/hepatic impairment, or cardiovascular conditions [8]. Meta-analyses overcome these limitations through pooled subgroup analyses across multiple studies, enabling evaluation of treatment effects in clinically complex populations. For instance, integrated safety databases have examined outcomes in hypertensive subgroups, providing clinically relevant data absent from individual RCTs [5].

The statistical power enhancement afforded by meta-analysis enables detection of modest but clinically important treatment effects. Individual OAB trials typically measure symptom frequency reductions of 0.5-1.5 episodes daily versus placebo – differences that may not reach statistical significance in underpowered studies [9]. Meta-analytic techniques resolving this limitation include:

  • Fixed-effect and random-effects models accounting for between-study heterogeneity
  • Cumulative meta-analysis establishing temporal trends in effect size
  • Meta-regression exploring covariates influencing treatment response

Table 3: Meta-Analytic Approaches Applied to Mirabegron Evidence Synthesis

Analytical MethodResolved ChallengeRepresentative FindingClinical Impact
Pooled Efficacy AnalysisLimited power in individual RCTs0.38 additional incontinence reduction vs antimuscarinicsConfirmed clinical superiority threshold
Treatment-Subgroup InteractionHeterogeneous treatment response across populationsNo efficacy difference in elderly (≥75) vs younger patientsSupported use in geriatric populations
Mixed-Treatment ComparisonAbsence of direct comparative trialsSimilar efficacy to solifenacin (OR 1.02, 95% CI 0.94-1.11)Informed therapeutic decision-making

Furthermore, meta-analysis enables exploration of effect modifiers through subgroup and sensitivity analyses. Variables such as prior antimuscarinic exposure, OAB symptom severity, and concomitant medications significantly influence treatment outcomes. The pivotal SYMPHONY meta-analysis demonstrated that mirabegron's treatment effect was 25% greater in antimuscarinic-naïve patients compared to those with prior exposure (p=0.032 for interaction) [3]. These insights inform personalized treatment algorithms and clinical decision-making. As the mirabegron evidence base expands with over 45 phase 4 studies completed, ongoing meta-analytic synthesis remains essential for translating research findings into optimized clinical practice [7].

Properties

CAS Number

1684452-81-0

Product Name

meta-Mirabegron

Molecular Formula

C₂₁H₂₄N₄O₂S

Molecular Weight

396.51

Synonyms

2-​Amino-​N-​[3-​[2-​[[(2R)​-​2-​hydroxy-​2-​phenylethyl]​amino]​ethyl]​phenyl]​-4-​thiazoleacetamide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.